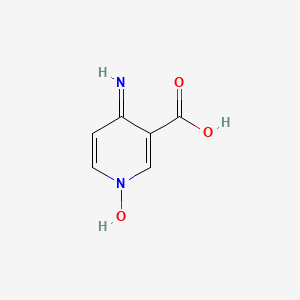![molecular formula C14H8ClN3 B14398364 10-Chloro-7H-pyrimido[5,4-c]carbazole CAS No. 88368-31-4](/img/structure/B14398364.png)
10-Chloro-7H-pyrimido[5,4-c]carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Chloro-7H-pyrimido[5,4-c]carbazole is a heterocyclic compound that belongs to the class of pyrimido[5,4-c]carbazoles. These compounds are known for their interesting photophysical and electronic properties, making them valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Chloro-7H-pyrimido[5,4-c]carbazole typically involves the reaction of carbazole derivatives with chlorinated pyrimidines under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly through continuous flow chemistry or other scalable techniques .
化学反応の分析
Types of Reactions
10-Chloro-7H-pyrimido[5,4-c]carbazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove chlorine or other substituents.
Substitution: This reaction can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various functionalized carbazoles .
科学的研究の応用
10-Chloro-7H-pyrimido[5,4-c]carbazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure.
作用機序
The mechanism of action of 10-Chloro-7H-pyrimido[5,4-c]carbazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Carbazole: A parent compound with similar electronic properties.
Indolocarbazole: Known for its use in organic electronics.
Benzofurocarbazole: Another derivative with unique photophysical properties.
Uniqueness
This unique structure allows for targeted modifications and applications in various fields .
特性
CAS番号 |
88368-31-4 |
|---|---|
分子式 |
C14H8ClN3 |
分子量 |
253.68 g/mol |
IUPAC名 |
10-chloro-7H-pyrimido[5,4-c]carbazole |
InChI |
InChI=1S/C14H8ClN3/c15-9-2-4-11-10(5-9)13-12(18-11)3-1-8-6-16-7-17-14(8)13/h1-7,18H |
InChIキー |
LOQQROSNYIKYKI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)C3=C(N2)C=CC4=CN=CN=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


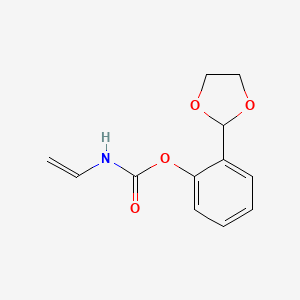
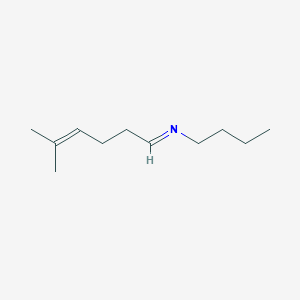
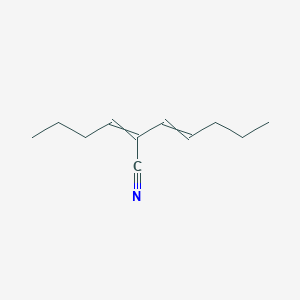
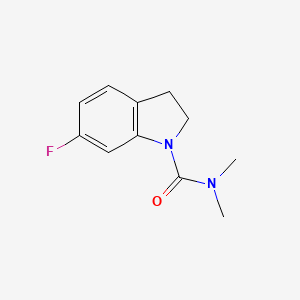
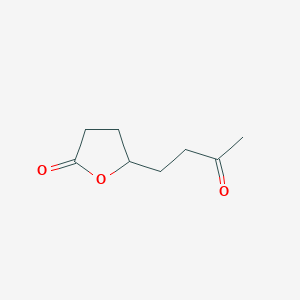
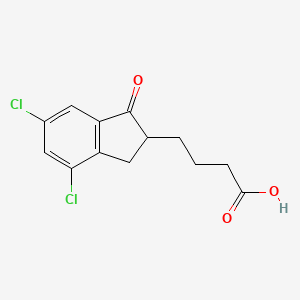
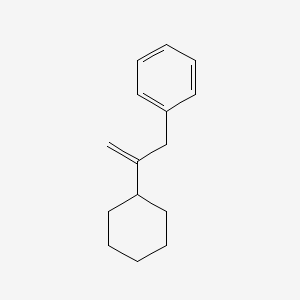
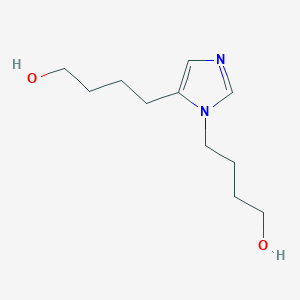
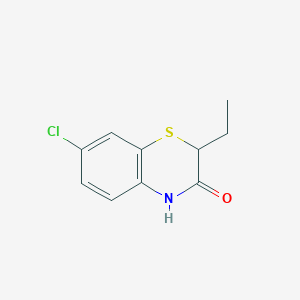

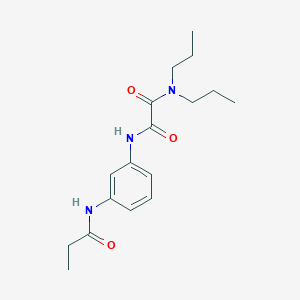
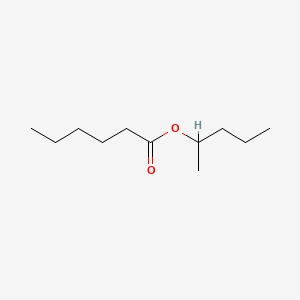
silane](/img/structure/B14398358.png)
